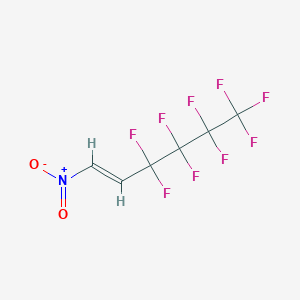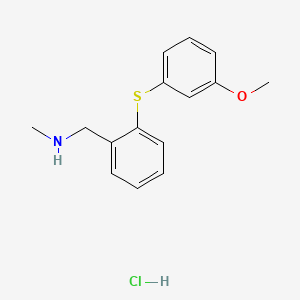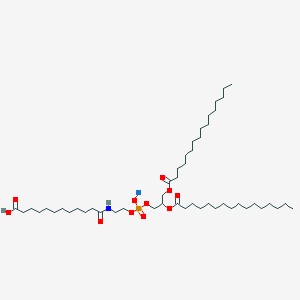
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a hexene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene typically involves the fluorination of hexene derivatives. One common method is the reaction of hexene with fluorine gas in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hexene backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hexene derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene involves its interaction with molecular targets through its fluorinated and nitro functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: Lacks the nitro group, making it less reactive in redox reactions.
1H,1H,2H,2H-Perfluorohexane: Contains more fluorine atoms, leading to different physical and chemical properties.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol: Contains a hydroxyl group instead of a nitro group, affecting its reactivity and applications
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene is unique due to the combination of multiple fluorine atoms and a nitro group, which imparts distinct chemical properties. This combination makes it highly stable, reactive, and suitable for specialized applications in various fields .
Properties
Molecular Formula |
C6H2F9NO2 |
|---|---|
Molecular Weight |
291.07 g/mol |
IUPAC Name |
(E)-3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene |
InChI |
InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H/b2-1+ |
InChI Key |
BODFJDZXURKORU-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)





![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)


